molecular formula C21H17N3O2 B10892128 2-(5-methylfuran-2-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

2-(5-methylfuran-2-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B10892128
M. Wt: 343.4 g/mol
InChI Key: RIBJSPMTENWRNE-UHFFFAOYSA-N
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Description

2-(5-methyl-2-furyl)-N~4~-(4-methyl-2-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-furyl)-N~4~-(4-methyl-2-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, furyl compounds, and pyridyl compounds. Common synthetic routes may involve:

    Step 1: Formation of the quinoline core through cyclization reactions.

    Step 2: Introduction of the furyl and pyridyl groups via substitution reactions.

    Step 3: Formation of the carboxamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-2-furyl)-N~4~-(4-methyl-2-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-furyl)-N~4~-(4-methyl-2-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-2-furyl)-N~4~-(4-methyl-2-pyridyl)-4-quinolinecarboxamide analogs: Compounds with similar structures but different substituents.

    Other quinolinecarboxamides: Compounds with the quinolinecarboxamide core but different functional groups.

Uniqueness

2-(5-methyl-2-furyl)-N~4~-(4-methyl-2-pyridyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-13-9-10-22-20(11-13)24-21(25)16-12-18(19-8-7-14(2)26-19)23-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,22,24,25)

InChI Key

RIBJSPMTENWRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Origin of Product

United States

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